N-Biotinyl p-Aminophenyl Arsinic Acid
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Overview
Description
N-Biotinyl p-Aminophenyl Arsinic Acid: is a bifunctional reagent that can bind to both streptavidin and dithiols. It is known for its ability to decrease the binding sites of rbungarotoxin on reduced Torpedo nicotinic receptors, thus protecting the receptor from irreversible alkylation by bromoacetylcholine . This compound is primarily used in scientific research for its unique binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of biotin with p-aminophenyl arsinic acid. The reaction typically requires a coupling agent to facilitate the formation of the biotinylated product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic oxide derivatives.
Reduction: The compound can be reduced to form arsenic hydride derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used
Major Products:
Oxidation: Arsenic oxide derivatives.
Reduction: Arsenic hydride derivatives.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional reagent for binding studies and as a probe for detecting thiols.
Biology: Employed in the study of nicotinic receptors and their interactions with various ligands.
Medicine: Investigated for its potential therapeutic applications in protecting receptors from irreversible alkylation.
Industry: Utilized in the development of diagnostic tools and assays for detecting specific biomolecules .
Mechanism of Action
The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to both streptavidin and dithiols. This binding decreases the rbungarotoxin-binding sites on reduced Torpedo nicotinic receptors, thereby protecting the receptors from irreversible alkylation by bromoacetylcholine. The molecular targets include the nicotinic receptors, and the pathways involved are related to receptor binding and protection .
Comparison with Similar Compounds
- N-Biotinyl p-Aminophenyl Arsenic Acid
- Biotinylated Phenylarsonous Acids
- Biotinylated Thiol Reagents
Comparison: N-Biotinyl p-Aminophenyl Arsinic Acid is unique due to its bifunctional nature, allowing it to bind to both streptavidin and dithiols. This dual binding capability makes it particularly useful in studies involving receptor binding and protection. Other similar compounds may only bind to one type of molecule, limiting their applications .
Properties
CAS No. |
212391-23-6 |
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Molecular Formula |
C16H22AsN3O4S |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |
InChI |
InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 |
InChI Key |
KIGNHFTUMFFUSZ-YDHLFZDLSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Synonyms |
As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; |
Origin of Product |
United States |
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